molecular formula C23H25N3O3 B2897052 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide CAS No. 1049396-07-7

2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide

Cat. No.: B2897052
CAS No.: 1049396-07-7
M. Wt: 391.471
InChI Key: KNDNMIYZPSYJKG-UHFFFAOYSA-N
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Description

2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylpiperazine with a suitable chromene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The intermediate product is then subjected to further reactions, including acylation and cyclization, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2-dihydropyridine-3-carboxamide
  • 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-3-carboxamide

Uniqueness

Compared to similar compounds, 2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2H-chromene-3-carboxamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of the chromene moiety, combined with the piperazine ring, provides a unique scaffold that can interact with various biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22(20-17-18-7-4-5-10-21(18)29-23(20)28)24-11-6-12-25-13-15-26(16-14-25)19-8-2-1-3-9-19/h1-5,7-10,17H,6,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDNMIYZPSYJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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